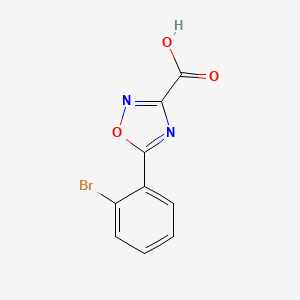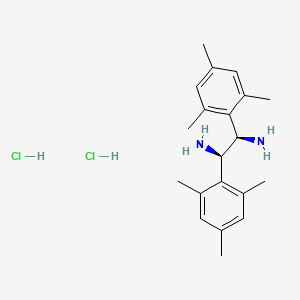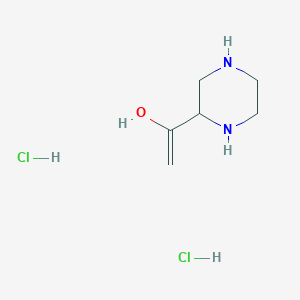
5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its antimicrobial and anticancer activity by inhibiting the activity of enzymes involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antimicrobial and anticancer activity in vitro. In addition, this compound has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid is its ease of synthesis, which makes it readily available for use in lab experiments. In addition, this compound has been shown to exhibit low toxicity towards mammalian cells, making it a safer alternative to other compounds that exhibit similar activity. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on 5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid. One direction is the further investigation of its antimicrobial and anticancer activity in vivo. Another direction is the development of this compound-based organic semiconductors for use in electronic devices. Additionally, the use of this compound as a hole-transporting material in organic solar cells is an area of active research. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
The synthesis of 5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves the reaction of 2-bromobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,2,4-oxadiazole-3-amine. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
5-(2-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to exhibit antimicrobial and anticancer activity. In material science, this compound has been used as a building block for the synthesis of organic semiconductors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
5-(2-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECDGQMBDGFWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-difluorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2534438.png)


![N,N-diethyl-5-methyl-1-(3-nitrobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

![N-(2,4-dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2534449.png)
![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)


![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)

